N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of thiophene, thiazole, and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually performed in acetone at room temperature . The resulting thioethers can then be transformed into the desired thiazolo[3,2-b][1,2,4]triazole derivatives under acidic conditions using sulfuric acid or acetic anhydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Electrophilic Substitution: The compound can undergo nitration, sulfonation, bromination, formylation, and acylation, particularly at the 5-position of the thiophene ring.
Nucleophilic Substitution: The C-2 atom of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Electrophilic Reagents: Nitric acid, sulfuric acid, bromine, acetic anhydride.
Nucleophilic Reagents: Sodium hydroxide, potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while electrophilic substitution can introduce various functional groups at specific positions on the ring structures .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Uniqueness
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is unique due to its combination of thiophene, thiazole, and triazole rings, which confer a wide range of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C16H14N4O2S3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N4O2S3/c21-25(22,13-5-2-1-3-6-13)17-9-8-12-11-24-16-18-15(19-20(12)16)14-7-4-10-23-14/h1-7,10-11,17H,8-9H2 |
InChI Key |
WWNASSYBZHMESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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